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molecular formula C11H8N4O2 B8335676 2-(4-Methyl-imidazol-1-yl)-5-nitro-benzonitrile

2-(4-Methyl-imidazol-1-yl)-5-nitro-benzonitrile

Cat. No. B8335676
M. Wt: 228.21 g/mol
InChI Key: KGGNMRGMYXEFSO-UHFFFAOYSA-N
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Patent
US07432256B2

Procedure details

In analogy to example 5a, 2-fluoro-5-nitro-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 1 h at 20° C. Aqueous workup afforded a 3.6:1 mixture of the title compound and its regioisomer [2-(5-methyl-imidazol-1-yl)-5-nitro-benzonitrile] as a light brown solid (yield: 69%). MS: m/e=229.4 [M+H]+.
Name
2-(5-methyl-imidazol-1-yl)-5-nitro-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
69%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:13][C:14]1[N:15]=[CH:16][NH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].CC1N(C2C=CC([N+]([O-])=O)=CC=2C#N)C=NC=1>>[CH3:13][C:14]1[N:15]=[CH:16][N:17]([C:2]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=2[C:4]#[N:5])[CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
2-(5-methyl-imidazol-1-yl)-5-nitro-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CN=CN1C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Aqueous workup afforded

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%
Name
Type
product
Smiles
CC=1N=CN(C1)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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